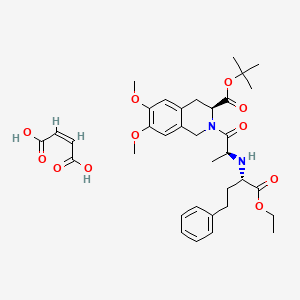

Moexipril tert-butyl ester maleate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLOIRKJVBQPQD-SAYMYIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-40-0 | |

| Record name | Moexipril tert-butyl ester maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOEXIPRIL TERT-BUTYL ESTER MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Stability and Degradation Kinetics of Moexipril Tert Butyl Ester Maleate in Research Environments

Hydrolytic Degradation Pathways of the Ester Moiety

The ester linkages in the moexipril (B10654) tert-butyl ester maleate (B1232345) molecule are primary sites for hydrolytic degradation. The rate and extent of this degradation are significantly influenced by pH and the presence of enzymes.

Forced degradation studies are a cornerstone of understanding a drug substance's intrinsic stability. In the case of moexipril, the active moiety of moexipril tert-butyl ester maleate, comprehensive stress testing has been conducted in accordance with International Council for Harmonisation (ICH) guidelines. These studies reveal that the compound is susceptible to hydrolysis across a range of pH values. nih.govresearchgate.netscispace.comresearcher.life

Under acidic conditions (e.g., 0.1 N HCl), moexipril undergoes significant degradation, leading to the formation of several degradation products. nih.govresearchgate.netresearchgate.net Similarly, in alkaline conditions (e.g., 0.1 N NaOH), the molecule also shows instability, with a distinct profile of degradants. nih.govresearchgate.netresearchgate.net Neutral hydrolytic conditions also contribute to the degradation of moexipril, albeit potentially at a different rate and with a slightly different degradation product profile compared to acidic or basic environments. nih.govresearchgate.net

A study investigating the forced degradation of moexipril identified a total of five primary degradation products (DPs). The formation of these DPs was observed to be dependent on the specific hydrolytic conditions:

Acidic Conditions: Four degradation products, labeled as DP1, DP2, DP4, and DP5, were identified. nih.govresearchgate.netresearchgate.net

Basic Conditions: Three degradation products, namely DP2, DP3, and DP4, were formed. nih.govresearchgate.netresearchgate.net

Neutral Conditions: Three degradation products, DP1, DP4, and DP5, were observed. nih.govresearchgate.net

This differential degradation underscores the critical role of pH in the stability of the moexipril molecule.

In addition to chemical hydrolysis, the ester groups of this compound are theoretically susceptible to enzymatic hydrolysis. Carboxylesterases are a class of enzymes prevalent in the body, particularly in the liver and intestines, that are responsible for the hydrolysis of a wide array of ester-containing drugs. nih.gov These enzymes play a crucial role in the metabolism of many prodrugs, converting them into their pharmacologically active carboxylic acid forms.

While specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in the provided search results, the behavior of other angiotensin-converting enzyme (ACE) inhibitors with ester functionalities provides a strong theoretical framework. For instance, ACE inhibitors like enalapril (B1671234) and ramipril (B1678797) are known to be hydrolyzed by carboxylesterase 1 (CES1). nih.gov It is therefore highly probable that moexipril tert-butyl ester, also an ester-containing prodrug, is a substrate for carboxylesterases. This enzymatic cleavage would result in the formation of the active metabolite, moexiprilat (B1677388), and the corresponding alcohol, tert-butanol. The maleate salt itself is not expected to be a substrate for these enzymes.

Oxidative Degradation Mechanisms

Oxidative stress represents another significant pathway for the degradation of this compound. Research has shown that moexipril is susceptible to oxidative conditions. nih.govresearchgate.netscispace.comresearcher.life When subjected to oxidative stress, such as exposure to hydrogen peroxide, moexipril degrades, leading to the formation of specific degradation products.

Notably, the degradation products formed under oxidative stress conditions have been identified as DP1, DP4, and DP5, the same products observed under neutral hydrolytic conditions. nih.govresearchgate.net This suggests that the oxidative degradation pathway may share common intermediates or lead to similar final degradants as neutral hydrolysis. The specific mechanisms of oxidation likely involve the more electron-rich moieties of the molecule, which are susceptible to attack by oxidizing agents.

Photolytic Degradation Assessments

Exposure to light can also induce the degradation of photosensitive compounds. In the case of moexipril, photolytic degradation has been observed. nih.govresearchgate.netscispace.comresearcher.life When exposed to light as per ICH guidelines, moexipril was found to degrade, forming two specific degradation products: DP4 and DP5. nih.govresearchgate.net This indicates that the energy from light is sufficient to induce chemical changes in the moexipril molecule, leading to the formation of these particular impurities. The photostability of a drug substance is a critical parameter, as it dictates the need for protective packaging and specific storage instructions to prevent degradation due to light exposure.

Thermal Degradation Profiles

In contrast to its susceptibility to hydrolysis, oxidation, and photolysis, moexipril has been found to be relatively stable under thermal stress. nih.govresearchgate.netscispace.comresearcher.life Studies conducted under thermal degradation conditions, as recommended by ICH guidelines, showed no significant degradation of the moexipril molecule. nih.govresearchgate.net This thermal stability is a favorable characteristic from a drug development perspective, suggesting that the compound is robust to short-term exposure to elevated temperatures that might be encountered during manufacturing or shipping.

Degradation Product Identification and Characterization (Research Focus)

A significant focus of research into the stability of moexipril has been the identification and structural characterization of its degradation products. These studies are essential for understanding the degradation pathways and for developing analytical methods to monitor the purity of the drug substance. Liquid chromatography coupled with mass spectrometry (LC-MS) has been a key analytical tool in this endeavor. nih.govscispace.com

Through the use of LC-MS/MS and high-resolution mass spectrometry (HRMS), researchers have been able to elucidate the structures of the five primary degradation products of moexipril. nih.govresearchgate.net The elemental compositions of these degradation products have been determined, providing crucial information for their structural assignment. researchgate.net

Table 1: Summary of Moexipril Degradation Products and Their Formation Conditions

| Degradation Product | Formation Conditions |

| DP1 | Acidic Hydrolysis, Neutral Hydrolysis, Oxidation |

| DP2 | Acidic Hydrolysis, Basic Hydrolysis |

| DP3 | Basic Hydrolysis |

| DP4 | Acidic Hydrolysis, Basic Hydrolysis, Neutral Hydrolysis, Oxidation, Photolysis |

| DP5 | Acidic Hydrolysis, Neutral Hydrolysis, Oxidation, Photolysis |

Data sourced from studies on the forced degradation of moexipril. nih.govresearchgate.netresearchgate.net

Table 2: Elemental Compositions of Moexipril and Its Degradation Products

| Compound | Elemental Composition |

| Moexipril | C₂₇H₃₄N₂O₅ |

| DP1 | C₂₇H₃₂N₂O₅ |

| DP2 | C₁₅H₂₁N₂O₅ |

| DP3 | C₁₂H₁₈NO₂ |

| DP4 | C₂₀H₂₇N₂O₇ |

| DP5 | C₁₅H₁₈NO₅ |

This table presents the elemental compositions as identified in research literature. researchgate.net

Isolation and Structural Elucidation of Degradants

The primary degradation pathways anticipated for this compound involve the hydrolysis of its ester and amide linkages. These degradants are typically isolated and identified using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the degradation products from the parent compound. The structural elucidation of these isolated degradants is then accomplished using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Forced degradation studies on the closely related parent compound, moexipril, have been conducted under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments, to identify potential degradants. These studies provide a strong basis for predicting the degradants of this compound.

One significant study on moexipril hydrochloride utilized liquid chromatography-electrospray ionization-mass spectrometry/quadrupole time-of-flight (LC-ESI-MS/Q-TOF) to characterize its degradation products. researchgate.net The primary degradation products identified were moexiprilat and moexipril diketopiperazine. It is highly probable that this compound would also degrade to form a diketopiperazine derivative.

Based on the structure of this compound, the following are the most likely degradation products:

Moexiprilat tert-butyl ester: Formed by the hydrolysis of the ethyl ester group.

Moexipril: Formed by the hydrolysis of the tert-butyl ester group.

Moexiprilat: Formed by the hydrolysis of both the ethyl and tert-butyl ester groups. wikipedia.org

Moexipril tert-butyl ester diketopiperazine: Formed through intramolecular cyclization.

(S)-2-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid: A di-acid formed from the cleavage of the amide bond linking the two amino acid moieties. This is also known as Moexipril Related Compound F. sigmaaldrich.comusp.org

The following table summarizes the probable degradants and the analytical techniques used for their characterization, extrapolated from studies on moexipril.

| Degradant Name | Probable Method of Formation | Analytical Techniques for Elucidation |

| Moexiprilat tert-butyl ester | Hydrolysis of the ethyl ester | LC-MS, NMR |

| Moexipril | Hydrolysis of the tert-butyl ester | LC-MS, NMR |

| Moexiprilat | Hydrolysis of both ester groups | LC-MS, NMR |

| Moexipril tert-butyl ester diketopiperazine | Intramolecular cyclization | LC-MS, NMR |

| (S)-2-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid | Amide bond cleavage | LC-MS, NMR |

Proposed Degradation Pathways and Mechanisms

The degradation of this compound is expected to proceed through several key pathways, primarily hydrolysis and intramolecular cyclization.

Hydrolytic Degradation: Hydrolysis is a major degradation pathway for ester-containing drugs. For this compound, there are two ester groups susceptible to hydrolysis: the ethyl ester and the tert-butyl ester.

Hydrolysis of the Ethyl Ester: Under aqueous conditions, particularly at non-neutral pH, the ethyl ester can be hydrolyzed to its corresponding carboxylic acid, forming moexiprilat tert-butyl ester. This reaction is a standard ester hydrolysis mechanism.

Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is also susceptible to hydrolysis, which would yield moexipril. The rate of hydrolysis of the tert-butyl ester can be influenced by steric hindrance and the electronic environment.

Complete Hydrolysis: The sequential or concurrent hydrolysis of both ester groups results in the formation of moexiprilat, the active di-acid form of the drug.

Intramolecular Cyclization: A common degradation pathway for dipeptide-like structures such as moexipril is the formation of a diketopiperazine derivative. In the case of this compound, the free amino group can attack the amide carbonyl, leading to the formation of a six-membered ring and the elimination of the tetrahydroisoquinoline portion of the molecule. This would result in the formation of moexipril tert-butyl ester diketopiperazine. This type of degradation is often favored in neutral to slightly alkaline conditions and at elevated temperatures.

The proposed degradation pathways are illustrated below:

Compatibility Studies with Common Research Solvents and Reagents

Solvent Compatibility: The stability of this compound can be significantly affected by the choice of solvent.

Aprotic Solvents: In anhydrous aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran, the compound is expected to be relatively stable, provided the solvent is free of acidic or basic impurities.

Protic Solvents: Protic solvents, especially water and alcohols (e.g., methanol, ethanol), can facilitate hydrolytic degradation of the ester groups. The rate of degradation will depend on the pH of the solution and the temperature. For short-term experiments, the use of cooled protic solvents may be acceptable.

Buffers: When using aqueous buffers, the pH should be carefully controlled. Acidic or alkaline buffers will accelerate the hydrolysis of the ester and amide bonds. Neutral buffers (pH ~7) are generally preferred, although even at neutral pH, some degradation can occur over time.

Reagent Compatibility: The reactivity of this compound with common laboratory reagents should be considered.

Acids and Bases: Strong acids and bases will rapidly catalyze the hydrolysis of the ester and amide bonds, leading to significant degradation. Even weak acids and bases can promote degradation over extended periods.

Oxidizing Agents: While moexipril itself is relatively stable to oxidation, strong oxidizing agents should be avoided as they could potentially interact with the secondary amine or other parts of the molecule.

Reducing Agents: The compound is expected to be stable in the presence of common reducing agents.

The following table provides a general guide to the compatibility of this compound with common research solvents and reagents.

| Solvent/Reagent | Compatibility | Potential Degradation Pathway |

| Acetonitrile (anhydrous) | Good | - |

| Dichloromethane (anhydrous) | Good | - |

| Tetrahydrofuran (anhydrous) | Good | - |

| Water | Poor to Moderate | Hydrolysis |

| Methanol/Ethanol | Poor to Moderate | Hydrolysis, Transesterification |

| Aqueous Buffers (Acidic) | Poor | Hydrolysis |

| Aqueous Buffers (Neutral) | Moderate | Hydrolysis, Cyclization |

| Aqueous Buffers (Alkaline) | Poor | Hydrolysis, Cyclization |

| Strong Acids | Poor | Rapid Hydrolysis |

| Strong Bases | Poor | Rapid Hydrolysis |

| Oxidizing Agents | Moderate | Oxidation |

It is recommended to perform preliminary stability tests under the specific experimental conditions to be used. This can involve analyzing a solution of the compound by HPLC over time to monitor for the appearance of degradation products. For long-term storage, the solid compound should be kept at the recommended temperature of -20°C in a dry, dark environment to minimize degradation. pharmaffiliates.comresearchgate.net

Theoretical and Computational Chemistry Studies on Moexipril Tert Butyl Ester Maleate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There is no publicly available research detailing quantum chemical calculations specifically for moexipril (B10654) tert-butyl ester maleate (B1232345). Such calculations are powerful tools in computational chemistry for elucidating the electronic properties of a molecule, which are critical for understanding its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly employed for these types of investigations in drug design.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO (EHOMO) is related to the ionization potential, and regions of high HOMO density indicate the likely sites of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. The energy of the LUMO (ELUMO) is related to the electron affinity. Regions of high LUMO density are the probable sites for nucleophilic attack.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a significant descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For an ACE inhibitor like moexipril, FMO analysis could help identify the key atoms involved in the crucial interactions with the zinc ion and amino acid residues in the enzyme's active site.

Illustrative Data Table: Hypothetical FMO Properties of Moexipril tert-Butyl Ester

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability. |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for moexipril tert-butyl ester maleate.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are electron-rich and likely to act as sites for electrophilic attack or hydrogen bond acceptors.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack or act as hydrogen bond donors.

Green/Yellow regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP map would visualize the electron-rich areas, such as the oxygen atoms of the carboxyl and ester groups, and the electron-deficient regions, like the hydrogens attached to nitrogen atoms. This visual representation is instrumental in understanding and predicting how the inhibitor will orient itself within the ACE active site to maximize favorable electrostatic interactions, which is a key component of inhibitor binding.

Molecular Dynamics Simulations for Conformational Flexibility

No specific molecular dynamics (MD) simulation studies on this compound are available in the scientific literature. MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility of a drug molecule and its interactions with its biological target.

For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and observing its structural changes over a period of nanoseconds or longer. This would allow for the exploration of its accessible conformations and the transitions between them, providing a more realistic picture of its flexibility than static energy minimization.

Furthermore, MD simulations of the moexipril tert-butyl ester-ACE complex could reveal:

The stability of the binding pose over time.

Key intermolecular interactions (e.g., hydrogen bonds, ionic interactions) that stabilize the complex.

The role of water molecules in mediating the interaction.

Conformational changes in both the ligand and the enzyme upon binding.

Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are typically analyzed to quantify the stability and flexibility of the system.

Prediction of Spectroscopic Parameters through Computational Methods

There is a lack of published studies on the computational prediction of spectroscopic parameters for this compound. However, computational chemistry offers methods to predict various types of molecular spectra, which can be invaluable for the structural characterization of new compounds and for interpreting experimental data.

Quantum chemical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can help in assigning the vibrational modes observed in an experimental spectrum to specific functional groups and motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular conformation and can be a powerful tool for structural elucidation when compared with experimental NMR data.

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths,

Method Development for Impurity Profiling and Quantitative Analysis of Moexipril Tert Butyl Ester Maleate in Research Samples

Development and Validation of Chromatographic Methods for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, detection, and quantification of Moexipril (B10654) tert-butyl ester maleate (B1232345) and its potential impurities. The development of a robust HPLC method is critical for ensuring the purity and quality of research-grade materials.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of moexipril and related compounds would be developed and validated. researchgate.netanalis.com.my Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. For instance, a C18 column is a common choice for the separation of moderately polar compounds like moexipril and its esters. analis.com.my

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier. analis.com.my The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the analytes. A gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to effectively separate a wide range of impurities with different polarities.

Validation of the developed HPLC method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A representative table summarizing the validation parameters for a hypothetical HPLC method for Moexipril tert-butyl ester maleate is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the main peak and known impurities. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | 0.8%, 1.5% |

| Limit of Detection | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantification | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |

| Robustness | No significant change in results with minor variations in flow rate, pH, and mobile phase composition. | Complies |

Application of Spectrophotometric Techniques for Research Quantification

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the quantitative analysis of this compound in certain research applications, particularly for the analysis of the bulk substance. researchgate.net

The principle of this technique relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration. The development of a spectrophotometric method involves identifying the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent. researchgate.net For moexipril hydrochloride, a λmax of 238 nm has been reported in methanol. researchgate.net A similar wavelength would be expected for its tert-butyl ester maleate salt, although this would need to be experimentally verified.

The method would be validated for linearity, accuracy, and precision. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While spectrophotometry is generally less specific than chromatography, first-order derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and improve specificity in the presence of certain interferences. researchgate.net

A comparative table of a hypothetical spectrophotometric method is provided below.

| Parameter | UV-Visible Spectrophotometry |

| Wavelength (λmax) | ~238 nm |

| Linearity Range | 5 - 25 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.5% - 101.5% |

| Precision (RSD %) | ≤ 2.0% |

Identification and Characterization of Synthetic Byproducts and Impurities (Research Context)

The identification and characterization of impurities are crucial for understanding the synthesis process and ensuring the quality of research-grade this compound. Impurities can arise from starting materials, intermediates, byproducts of the synthesis, or degradation of the final compound.

A systematic approach to impurity profiling involves:

Detection: Utilizing a high-resolution analytical technique, typically HPLC, to detect all potential impurities.

Isolation: If an impurity is present at a significant level (e.g., >0.1%), it may need to be isolated for structural elucidation. nih.gov Preparative HPLC is a common technique for isolating impurities. nih.gov

Characterization: The isolated impurity is then characterized using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying impurities in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the impurity, including the connectivity of atoms. 1H and 13C NMR are standard techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the impurity molecule.

Some potential impurities of moexipril that have been identified include Moexipril Related Compound A. pharmaffiliates.com The synthesis of this compound could potentially lead to other related impurities, such as diastereomers or byproducts from incomplete reactions or side reactions.

A table of potential impurities and their characterization techniques is presented below.

| Impurity | Potential Source | Characterization Techniques |

| Moexipril Related Compound A | Synthesis Byproduct | HPLC, LC-MS, NMR |

| Unreacted Starting Materials | Incomplete Reaction | HPLC, GC-MS |

| Diastereomeric Impurities | Non-stereoselective synthesis | Chiral HPLC, NMR |

| Degradation Products | Hydrolysis, Oxidation | HPLC, LC-MS |

Strategies for Reference Standard Preparation and Qualification

Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. The preparation and qualification of a reference standard for this compound are critical for accurate quantitative analysis and impurity profiling.

Preparation:

Synthesis and Purification: The reference standard is typically synthesized to the highest possible purity. Purification can be achieved through techniques such as recrystallization or preparative chromatography.

Isolation from Bulk Material: In some cases, a reference standard for an impurity can be isolated from a bulk batch of the drug substance that is enriched with that impurity. nih.gov

Qualification:

Once prepared, the reference standard must be thoroughly characterized to confirm its identity and purity. This process, known as qualification, involves a battery of analytical tests:

Identity Confirmation: The identity of the reference standard is confirmed using techniques like NMR, MS, and FTIR to ensure it has the correct chemical structure.

Purity Assessment: The purity of the reference standard is determined using a high-resolution chromatographic method, typically HPLC. The purity is often expressed as a percentage on an anhydrous and solvent-free basis.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Determined by headspace gas chromatography (GC).

Inorganic Impurities: Determined by tests such as sulfated ash.

Potency Assignment: Based on the purity data, a potency value is assigned to the reference standard, which is used to calculate the concentration of analytical solutions.

The qualified reference standard is then stored under controlled conditions to ensure its stability over time.

A summary of the qualification process for a this compound reference standard is provided in the table below.

| Test | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Confirms the chemical structure. |

| Purity | HPLC | Determines the percentage of the main component. |

| Water Content | Karl Fischer Titration | Quantifies the amount of water present. |

| Residual Solvents | Headspace GC | Quantifies any remaining solvents from synthesis. |

| Assay | Titration or HPLC against a primary standard | Assigns a precise potency value. |

An in-depth look into the future academic study of this compound reveals several promising avenues for research. These directions aim to enhance the chemical understanding of this compound, optimize its production, and refine its analytical characterization. Future studies are poised to explore more sustainable manufacturing processes, develop sophisticated analytical methods, and conduct deeper computational and comparative investigations into its chemical behavior.

Q & A

Q. What are the critical steps in synthesizing Moexipril tert-butyl ester maleate with high enantiomeric purity?

Synthesis requires precise control of stereochemistry due to the compound's three chiral centers. Key steps include:

- Chiral amine coupling : Use of tert-butyl ester protection to stabilize intermediates during peptide bond formation.

- Maleate salt formation : Acid-base reaction under anhydrous conditions to ensure stoichiometric balance (1:1 ratio of moexipril tert-butyl ester to maleic acid).

- Purification : Crystallization in polar aprotic solvents (e.g., ethyl acetate) to isolate the enantiopure product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR/IR : Confirm tert-butyl group presence (δ 1.2–1.4 ppm in -NMR; C-O-C stretch at 1150 cm).

- HPLC/UPLC : Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water for purity assessment (>99% by area normalization).

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ions at m/z 603.6 (CHNO) and 116.0 (maleate fragment) .

Q. What pharmacopeial standards apply to this compound in formulation development?

Compliance with USP-NF monographs (e.g., Moexipril Hydrochloride Tablets, USP 43) requires:

- Impurity limits : ≤0.2% for diketopiperazine (DKP) derivatives under forced degradation.

- Dissolution testing : pH 6.8 phosphate buffer, 75% release within 30 minutes .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under forced degradation conditions?

- Acidic/Neutral media : Cyclization via intramolecular aminolysis forms diketopiperazine (DKP) derivatives, a faster process than ester hydrolysis .

- Alkaline media : Ester bond hydrolysis predominates, yielding dicarboxylic acid derivatives (e.g., moexiprilat) .

- Thermal stress : Accelerates DKP formation, requiring storage at ≤25°C in airtight containers .

Q. How can researchers resolve contradictions in stability data across experimental conditions?

Apply pseudo-first-order kinetic modeling to account for excess reactants (e.g., HCl, NaOH). Variables to standardize:

- pH : Buffered solutions (pH 1–12) to isolate degradation mechanisms.

- Temperature : Arrhenius plots to extrapolate shelf-life predictions.

- Ionic strength : Control via inert salts (e.g., NaCl) to minimize solvent effects .

Q. What in vitro and in vivo models evaluate Moexipril’s tissue penetration and ACE inhibition?

- In vitro : Caco-2 cell monolayers for permeability assays (P >1 × 10 cm/s indicates high absorption).

- In vivo : Spontaneously hypertensive rats (SHRs) to measure blood pressure reduction and tissue ACE activity (IC ~1.2 nM) .

Q. How can UPLC-DAD/MS methods be optimized for quantifying degradation products?

Q. How does the tert-butyl ester group influence pharmacokinetics compared to other ACE inhibitors?

The tert-butyl ester enhances lipophilicity (logP ~2.8 vs. 1.5 for enalapril), improving:

- Oral bioavailability : ~13% in humans due to enhanced intestinal absorption.

- Tissue penetration : Targets vascular ACE more effectively than plasma ACE .

Q. What strategies mitigate diketopiperazine (DKP) formation during storage?

Q. How to validate analytical methods for detecting trace isomers in this compound?

Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.